4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid
Description
Properties
IUPAC Name |
3-methoxy-4-(4-phenylmethoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-24-20-13-17(21(22)23)9-12-19(20)16-7-10-18(11-8-16)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTBVOMMEBCLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692259 | |
| Record name | 4'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167627-34-1 | |
| Record name | 4'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of phenolic hydroxyl groups followed by the introduction of the benzyloxy group. The methoxybenzoic acid moiety is then introduced through esterification or other suitable reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic rings or the carboxylic acid group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations, including oxidation and reduction reactions. For instance, the benzyloxy group can be oxidized to yield aldehydes or carboxylic acids, while reduction can target aromatic rings or the carboxylic acid group.
Biology
- Enzyme Inhibition Studies: Research indicates that 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid can interact with specific enzymes, potentially inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions due to the presence of methoxy and benzyloxy groups .
- Anticancer Properties: Preliminary studies suggest that this compound may exhibit anticancer effects, making it a candidate for further pharmacological investigation .
Industrial Applications
- Production of Specialty Chemicals: The compound is utilized in the manufacturing of specialty chemicals and materials due to its reactivity and ability to undergo various transformations. It can also be part of formulations in pharmaceuticals and agrochemicals.
Case Study 1: Enzyme Interaction
A study investigated the inhibition of cytochrome P450 enzymes by this compound. The results demonstrated significant inhibition at specific concentrations, highlighting its potential as a lead compound for developing enzyme inhibitors.
Case Study 2: Antimicrobial Activity
Research on derivatives of 3-methoxybenzoic acid, including this compound, showed promising antimicrobial properties against Gram-positive bacteria. The modifications introduced by the benzyloxy group enhanced its efficacy, suggesting potential applications in antimicrobial formulations .
Data Tables
| Application Area | Details |
|---|---|
| Chemistry | Intermediate for synthesizing complex organic molecules; undergoes oxidation/reduction reactions. |
| Biology | Potential enzyme inhibitor; anticancer properties under investigation. |
| Industry | Used in specialty chemicals production; formulations in pharmaceuticals/agrochemicals. |
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO4 | Aldehydes/Carboxylic acids |
| Reduction | LiAlH4 | Alcohols/Alkanes |
| Substitution | Br2 | Substituted aromatic compounds |
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Key Insights
Bioactivity: The glucosylated analog (4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid) exhibits significant cholinesterase inhibitory activity, making it relevant for neurodegenerative disease research. In contrast, the parent compound (this compound) lacks reported bioactivity, highlighting the role of glycosylation in enhancing pharmacological properties.
Synthetic Utility :
- The hydroxyethoxy derivative is critical in polymer chemistry, forming polyesters with intrinsic viscosity values up to 0.38 g/dL after solid-state polymerization. The benzyloxyphenyl variant, however, is more lipophilic, favoring its use in hydrophobic drug intermediates.
Structural Modifications :
- Introducing sulfamoyl (‑SO₂NH₂) or acetoxy (‑OAc) groups alters solubility and reactivity. For example, the sulfamoyl analog’s polar groups improve water solubility, whereas the acetoxy group facilitates hydrolysis for controlled drug release.
Natural vs. Synthetic Origins: While 4-(β-D-glucopyranosyloxy)-3-methoxybenzoic acid is naturally occurring, most analogs (e.g., Boc-protected or sulfamoyl derivatives) are synthesized for targeted applications, underscoring the versatility of benzoic acid scaffolds in drug design.
Biological Activity
4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid (CAS No. 167627-34-1) is an organic compound characterized by its unique structure, which includes a benzyloxy group and a methoxy group attached to a benzoic acid framework. This structural arrangement contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₁₅H₁₄O₄
- Molecular Weight : 258.27 g/mol
- SMILES Notation : COc1cc(ccc1OCc2ccccc2)C(=O)O
The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. The compound may exert its effects through:
- Modulation of Enzyme Activity : It has been shown to inhibit enzymes involved in inflammatory processes.
- Influence on Signaling Pathways : The compound can affect various cellular signaling pathways, potentially leading to reduced oxidative stress and inflammation.
- Interaction with Cellular Receptors : Its structural characteristics allow it to bind effectively to biological receptors, enhancing its therapeutic potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Case Studies
-
In Vitro Study on Bacterial Inhibition :
A study conducted on the antibacterial effects of this compound reported significant inhibition of bacterial growth in cultures treated with the compound compared to controls. The study utilized standard disk diffusion methods to assess efficacy. -
Anti-inflammatory Activity Assessment :
An experimental model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.
Research Findings
Several studies have been published detailing the biological activities and mechanisms of action of this compound:
- A recent study highlighted its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism, which may contribute to its anti-inflammatory effects .
- Another investigation revealed that derivatives of this compound could effectively inhibit bacterial growth, suggesting a pathway for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis involves multi-step reactions, including protection/deprotection of functional groups and coupling reactions. Key steps include:
- Benzyloxy Group Introduction : Use of benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Methoxy Group Attachment : Nucleophilic substitution with methyl iodide or dimethyl sulfate in polar aprotic solvents .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Conditions : Solvent polarity (e.g., DMF for solubility), catalyst selection (e.g., Pd for cross-couplings), and temperature control (reflux for 12–24 hours) are essential for high yields (70–85%) .
Q. Which analytical techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8 ppm, benzyloxy aromatic protons at δ 7.3–7.5 ppm) .
- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 361.1445) .
- HPLC : Assesses purity (>98% with C18 columns, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of this compound synthesis?
- Methodological Answer :
- Catalyst Optimization : Increase Pd(PPh₃)₄ loading (1.5–2.0 mol%) for Suzuki-Miyaura couplings .
- Solvent Degassing : Use N₂-purged DMF to prevent oxidative side reactions .
- Stoichiometry Adjustment : Maintain a 1:1.2 molar ratio of boronic acid to benzoic acid precursor to drive reaction completion .
Q. What experimental approaches can elucidate the role of the benzyloxy group in the compound's biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives lacking the benzyloxy group (e.g., 4-hydroxyphenyl analogs) .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., COX-2) to assess activity loss/gain .
- Computational Docking : Use AutoDock Vina to model interactions between the benzyloxy group and enzyme active sites .
Q. How should contradictory data regarding the compound's solubility in different solvents be resolved?
- Methodological Answer :
- Systematic Solubility Testing : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C and 37°C .
- Dynamic Light Scattering (DLS) : Detect nano-aggregates in aqueous solutions that may skew solubility readings .
- Cross-Validation : Compare results with structurally similar benzoic acid derivatives (e.g., 3,5-dichloro-4-hydroxybenzoic acid) .
Q. What methodologies are recommended for studying the metabolic stability of this compound in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH for 60 minutes .
- LC-MS/MS Analysis : Quantify parent compound depletion and metabolite formation (e.g., demethylated or debenzylated products) .
- CYP Inhibition Studies : Use ketoconazole (CYP3A4 inhibitor) to identify primary metabolic pathways .
Q. How can researchers design experiments to determine the compound's mechanism of action in anti-inflammatory assays?
- Methodological Answer :
- Cell-Based Assays : Measure TNF-α suppression in LPS-stimulated macrophages .
- Western Blotting : Quantify COX-2 protein expression in treated vs. untreated cells .
- siRNA Knockdown : Silence NF-κB or MAPK pathways to confirm target involvement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
